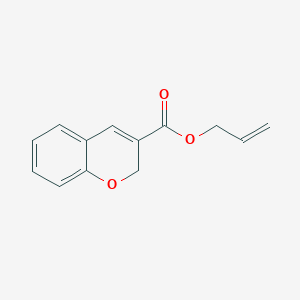

Allyl 2h-chromene-3-carboxylate

Description

Allyl 2H-chromene-3-carboxylate is a compound belonging to the chromene family, which are oxygen-containing heterocycles Chromenes are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

prop-2-enyl 2H-chromene-3-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-2-7-15-13(14)11-8-10-5-3-4-6-12(10)16-9-11/h2-6,8H,1,7,9H2 |

InChI Key |

UUTLHVGSTQWKQF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC2=CC=CC=C2OC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most straightforward and commonly reported method for preparing Allyl 2H-chromene-3-carboxylate involves the nucleophilic substitution reaction of 2H-chromene-3-carboxylic acid (or its derivatives) with allyl bromide in the presence of a base, typically potassium carbonate, in a polar aprotic solvent such as dry N,N-dimethylformamide (DMF).

Experimental Procedure

-

- 2H-chromene-3-carboxylic acid (or substituted derivatives, e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid)

- Potassium carbonate (K2CO3) as a base

- Allyl bromide as the alkylating agent

- Dry N,N-dimethylformamide (DMF) as solvent

- Room temperature stirring for approximately 21.5 hours

-

- Addition of water to quench the reaction

- Extraction with dichloromethane (multiple times)

- Washing the combined organic layers with 1 M sodium hydroxide solution

- Drying over magnesium sulfate

- Filtration and solvent removal under reduced pressure

- Purification by flash column chromatography on silica gel using a gradient of dichloromethane and ethyl acetate

Yields and Purity

- Yields reported are generally high, around 75% isolated yield for the allylated product.

- The product is obtained as a yellow solid and can be recrystallized from acetone to achieve high purity.

- Characterization includes 1H and 13C NMR spectroscopy, mass spectrometry, IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm structure and purity.

Representative Data Table

| Parameter | Details |

|---|---|

| Starting material | 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid (298 mg, 1.14 mmol) |

| Base | Potassium carbonate (324 mg, 2.34 mmol) |

| Alkylating agent | Allyl bromide (320 µL, 3.70 mmol) |

| Solvent | Dry N,N-dimethylformamide (20 mL) |

| Reaction time | 21.5 hours at room temperature |

| Workup | Water addition, extraction with dichloromethane, washing with 1 M NaOH, drying over MgSO4 |

| Purification | Flash column chromatography (DCM:EtOAc 100:0 to 80:20) |

| Yield | 256 mg (850 µmol), 75% yield |

| Product form | Yellow solid, recrystallized from acetone |

| Characterization techniques | NMR, MS, IR, elemental analysis, X-ray diffraction |

Alternative Synthetic Routes Involving Catalytic Ring-Closing Reactions

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

- This method involves the catalytic ring-closing metathesis of O-allyl salicylaldehydes to form 2H-chromenes.

- A bicyclic hydrazine catalyst facilitates the reaction via a [3+2]/retro-[3+2] cycloaddition mechanism.

- The allyl substitution pattern is critical for reaction efficiency, with bulky substituents improving yields.

- The method can be adapted to prepare allyl-substituted chromene derivatives, although it is more commonly used for ring formation rather than direct allylation of carboxylates.

Metal-Catalyzed Approaches

- Transition metal catalysts such as FeCl3, Co(II) porphyrins, and Au catalysts have been employed for the synthesis of 2H-chromenes via intramolecular alkyne-carbonyl metathesis, radical-mediated cyclizations, and other annulation strategies.

- These methods are generally more complex and aimed at constructing the chromene core rather than simple allyl ester formation.

- They offer high yields and functional group tolerance but require more specialized conditions and catalysts.

Summary and Comparative Analysis

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Allylation with Allyl Bromide | Simple nucleophilic substitution, base-mediated, DMF solvent | High yield (~75%), straightforward, scalable | Long reaction time (~21.5 h), requires chromatographic purification |

| Hydrazine-Catalyzed RCCOM | Catalytic ring-closing metathesis, hydrazine catalyst | Efficient ring formation, mild conditions | More complex mechanism, substrate-specific |

| Metal-Catalyzed Cyclizations | Transition metal catalysts, radical or metathesis pathways | High yields, broad substrate scope | Requires expensive catalysts, complex setup |

Detailed Research Findings

- The direct allylation method has been validated by multiple independent studies, including crystallographic confirmation of the product structure, ensuring the reliability of the synthetic route.

- The reaction mechanism involves deprotonation of the carboxylic acid by potassium carbonate, followed by nucleophilic attack on allyl bromide to form the allyl ester.

- Purification by flash chromatography and recrystallization ensures removal of side products and unreacted starting materials.

- Alternative catalytic methods provide routes to chromene derivatives but are less commonly used for direct preparation of this compound esters.

This comprehensive analysis highlights that the direct allylation of 2H-chromene-3-carboxylic acid derivatives with allyl bromide in the presence of potassium carbonate and DMF is the most established and practical method for preparing this compound. The method is supported by detailed experimental data, high yields, and thorough characterization, making it the authoritative choice for synthesis of this compound. Alternative catalytic methods exist but are more suited for constructing the chromene core rather than direct allyl ester formation.

Chemical Reactions Analysis

Types of Reactions

Allyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromene-3-carboxylate derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various chromene derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

Biological Activities

Allyl 2H-chromene-3-carboxylate exhibits a range of biological activities that make it a valuable compound in pharmacology. Key applications include:

- Anticancer Properties : Research indicates that chromene derivatives can selectively induce apoptosis in cancer cells. For instance, studies have shown that compounds with the chromene structure, including allyl derivatives, can preferentially target multidrug-resistant cancer cells, enhancing therapeutic efficacy against various cancers .

- Antimicrobial Activity : Chromenes have been investigated for their antimicrobial properties. This compound has demonstrated effectiveness against several bacterial strains, including Enterococci and Streptococci, by inhibiting enzymatic activity and disrupting cellular functions .

- Anticonvulsant Effects : Some chromene derivatives exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and other seizure disorders .

Synthesis and Catalytic Applications

The synthesis of this compound is often achieved through various catalytic methods, which enhance its production efficiency. Notable synthetic strategies include:

- Transition Metal Catalysis : Transition metals such as palladium and rhodium have been employed to facilitate the formation of chromene structures through C-H activation and annulation reactions. For example, the use of rhodium catalysts has led to the successful synthesis of disubstituted 2H-chromenes with high yields .

- Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted methods that allow for rapid and eco-friendly synthesis of substituted chromenes. This method significantly reduces reaction times while increasing yields .

Material Science Applications

This compound also finds applications in material sciences:

- Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties make it suitable for use in OLEDs. Its ability to emit light upon excitation is leveraged in developing efficient lighting and display technologies .

- Laser Dyes : The photostability and fluorescence characteristics of chromenes are exploited in laser dye formulations, contributing to advancements in optical technologies .

Case Studies

Several studies highlight the practical applications of this compound:

| Study Reference | Application | Findings |

|---|---|---|

| Bardajee et al., 2006 | Antimicrobial | Demonstrated significant inhibition of bacterial growth using chromene derivatives as active agents. |

| Casanova et al., 2015 | Synthesis | Developed a rhodium-catalyzed method for synthesizing disubstituted chromenes with enhanced yields. |

| Xia et al., 2015 | Material Science | Reported on the microwave-assisted synthesis of chromenes suitable for OLED applications with rapid reaction times. |

Mechanism of Action

The mechanism of action of Allyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. These interactions result in the observed biological effects, such as antioxidant and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Coumarin: A well-known chromene derivative with anticoagulant properties.

2H-chromene-3-carboxylic acid: The parent compound of Allyl 2H-chromene-3-carboxylate.

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Another chromene derivative with potential biological activities.

Uniqueness

This compound is unique due to its specific allyl group, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Q & A

How can researchers optimize the synthesis of Allyl 2H-chromene-3-carboxylate derivatives?

Level : Basic

Methodological Answer :

Synthesis typically involves coupling 2H-chromene-3-carboxylic acid derivatives with allyl halides. For example, Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate was synthesized using allyl bromide, potassium carbonate (deprotonation agent), and dry DMF as a solvent . Optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Reagent ratios : Excess allyl bromide (1.5–2 eq.) ensures complete esterification.

- Purification : Recrystallization from acetone yields phase-pure crystals, verified via powder XRD .

Data Table :

| Parameter | Value/Technique | Source |

|---|---|---|

| Yield | ~75–85% (post-recrystallization) | |

| Key reagents | Allyl bromide, K₂CO₃, DMF | |

| Reaction time | 12–24 hours (room temperature) |

What techniques are critical for characterizing crystallographic disorder in this compound derivatives?

Level : Advanced

Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) is essential. For instance, Allyl 2-(2,2-dimethyl-3a,6a-dihydrofuro-[3,2-d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxylate exhibited disorder in the allyl group and furan-dioxolane moiety, resolved via SHELX refinement . Steps include:

- Data collection : High-resolution diffraction (e.g., Bruker SMART APEXII, λ = 0.71073 Å).

- Refinement : Use programs like SHELXL97 to model anisotropic displacement parameters.

- Validation : Compare experimental and calculated powder XRD patterns to confirm phase purity .

Data Table :

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| Unit cell dimensions | a = 6.9461 Å, b = 15.5688 Å, c = 16.5572 Å | |

| R factor | 0.045 |

How can researchers resolve contradictions in biological activity data for chromene derivatives?

Level : Advanced

Methodological Answer :

Discrepancies in reported activities (e.g., anti-inflammatory vs. negligible effects) may arise from structural variations or assay conditions. To address this:

- Structural modulation : Introduce substituents at the 7-position (e.g., diethylamino groups) to enhance solubility and bioactivity .

- Standardized assays : Use in vitro models (e.g., COX-2 inhibition for anti-inflammatory studies) with positive controls.

- Theoretical alignment : Link results to frameworks like structure-activity relationships (SAR) or molecular docking studies .

What strategies validate the purity of synthesized this compound compounds?

Level : Basic

Methodological Answer :

Multi-technique validation is critical:

- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., allyl protons at δ 4.6–5.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z 370.34 for C₂₀H₁₈O₇) .

- Elemental analysis : Carbon/hydrogen content within ±0.3% of theoretical values .

How can researchers design experiments to study the photophysical properties of chromene derivatives?

Level : Advanced

Methodological Answer :

Focus on fluorescence and UV-Vis absorption:

- Sample preparation : Dissolve compounds in DMSO or ethanol (0.1 mM) to avoid aggregation.

- Instrumentation : Use a fluorimeter with λₑₓ = 350–400 nm (chromenes absorb in UV range).

- Data interpretation : Compare emission maxima (e.g., 450–500 nm) with substituent effects (e.g., electron-donating groups redshift emission) .

What computational methods support the interpretation of crystallographic data for chromene derivatives?

Level : Advanced

Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and compare bond lengths/angles with SCXRD data (e.g., C=O bond at ~1.21 Å) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

How should researchers address low yields in chromene-allyl ester coupling reactions?

Level : Basic

Methodological Answer :

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution.

- Temperature control : Reactions at 40–50°C improve kinetics without side-product formation .

What ethical and methodological frameworks guide biological testing of chromene derivatives?

Level : Advanced

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.